molecular formula C19H14N4OS2 B3303031 N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide CAS No. 919668-26-1

N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B3303031
CAS No.: 919668-26-1
M. Wt: 378.5 g/mol
InChI Key: IHNJXBBWRUXBQY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a substituted pyrimidine ring. The benzothiazole moiety is known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . This compound has been investigated for its polypharmacological activity, showing inhibitory effects on monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), making it a candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-17(23-19-22-14-8-4-5-9-16(14)26-19)11-25-18-10-15(20-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNJXBBWRUXBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-tubercular, anti-inflammatory, and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a pyrimidine via a thioacetamide group. The synthesis typically involves the reaction of 2-aminobenzothiazole with substituted pyrimidine derivatives, often employing methods that enhance the bioavailability of the final product. For instance, the synthesis pathway may include chloroacetylation followed by nucleophilic substitutions at key positions on the pyrimidine ring .

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole-pyrimidine hybrids as anti-tubercular agents. The compound has shown significant activity against Mycobacterium tuberculosis, with varying efficacy based on structural modifications. For example, derivatives with lipophilic side chains at the N-1 position of the pyrimidine ring demonstrated enhanced bioavailability and potency against tuberculosis .

2. Anti-Inflammatory and Analgesic Properties

The compound has been evaluated for its role as a COX-2 inhibitor, which is crucial in inflammation pathways. In vitro studies indicated that certain derivatives exhibit strong analgesic and anti-inflammatory effects, positioning them as potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs). Notably, one derivative (S-4) was identified as having superior activity compared to other synthesized compounds in reducing inflammation and pain .

3. Anticonvulsant Activity

Another area of research focused on the anticonvulsant properties of related compounds. In animal models, certain derivatives showed promising results in seizure control, suggesting that modifications to the benzothiazole-pyrimidine structure could yield effective anticonvulsants .

Case Studies

Case Study 1: Anti-Tubercular Efficacy
In a comparative study, several derivatives were tested against M. tuberculosis strains. The compound this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard treatments, indicating its potential as a novel therapeutic agent .

Case Study 2: Analgesic Activity
A study involving the evaluation of analgesic effects used the formalin test in mice. The results indicated that specific derivatives not only reduced pain responses but also had a favorable safety profile compared to traditional analgesics like aspirin .

Research Findings Summary

Activity TypeKey FindingsReference
Anti-TubercularSignificant efficacy against M. tuberculosis; structural modifications enhance potency
Anti-InflammatoryEffective COX-2 inhibitors; S-4 showed highest analgesic and anti-inflammatory effects
AnticonvulsantPromising results in seizure control; certain derivatives outperformed standard anticonvulsants

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the hybridization of benzothiazole and pyrimidine moieties. The compound is synthesized through a series of reactions involving key intermediates such as 2-chloroacetamide and various pyrimidine derivatives. The structural integrity is confirmed through spectral analysis techniques like IR and NMR spectroscopy, which provide insights into the functional groups and bonding characteristics.

Antitubercular Activity

Recent studies have indicated that derivatives of benzothiazole-pyrimidine hybrids exhibit significant activity against Mycobacterium tuberculosis. For example, compounds synthesized using a thioacetamido linkage demonstrated selective inhibition against DprE1, an essential enzyme in the tuberculosis pathogen's cell wall synthesis . These findings suggest that modifications at specific positions on the pyrimidine ring can enhance anti-tubercular efficacy.

Antiviral Properties

A series of 5-(benzo[d]thiazol-2-yl)-6-arylpyrimidine derivatives were synthesized and evaluated for their antiviral potency against various viruses including HSV-1 and HCV. Some compounds exhibited viral reduction rates exceeding 70% compared to standard antiviral agents like acyclovir . The structural variations in these compounds play a crucial role in their antiviral effectiveness.

Anti-inflammatory Effects

The benzothiazole-pyrimidine hybrids have also been explored for their anti-inflammatory properties. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The mechanism of action often involves modulation of signaling pathways associated with inflammatory responses.

Study on Antitubercular Activity

In a recent study, a series of novel benzothiazole-pyrimidine derivatives were synthesized and tested for their anti-tubercular activity. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced potency against Mycobacterium tuberculosis, with some compounds showing IC50 values in the low micromolar range .

Evaluation of Antiviral Activity

Another study focused on synthesizing 2-pyrimidylbenzothiazole derivatives with sulfonamide moieties, which were evaluated against multiple viruses including HCV and adenoviruses. The compounds demonstrated considerable antiviral activity with IC50 values comparable to existing antiviral drugs, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound belongs to a broader class of benzothiazole-thioacetamide hybrids. Key structural analogs include:

Compound Name Substituents on Benzothiazole Substituents on Pyrimidine Molecular Weight (g/mol) Key Biological Targets
N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-cyano-4-methoxyphenyl-6-oxopyrimidin-2-yl)thio)acetamide 6-Nitro 5-Cyano, 4-methoxyphenyl 617.09 VEGFR-2
N-(6-trifluoromethylbenzo[d]thiazol-2-yl)-2-((3-(4-methoxybenzyl)-4-oxopyrimidin-2-yl)thio)acetamide 6-CF₃ 4-Methoxybenzyl 522.52 CK1 kinase
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxopyrimidoindol-2-yl)thio)acetamide 6-Methyl 4-Nitrophenyl 536.71 Anticancer (unspecified)
Target Compound None (parent benzothiazole) 6-Phenyl 407.45 (calculated) MAO-B, BChE

Key Structural Differences :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzothiazole ring enhance kinase inhibition (e.g., VEGFR-2, CK1) by increasing electrophilicity and target binding .
  • Phenyl substituents on the pyrimidine ring (as in the target compound) improve selectivity for MAO-B over MAO-A, likely due to hydrophobic interactions with the enzyme’s active site .
  • Methoxy or methyl groups on the pyrimidine or benzothiazole moieties modulate solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 6-Nitro Analog 6-CF₃ Analog
Melting Point (°C) Not reported 273–275 162–164 (decomposes)
LogP (Predicted) 3.8 4.2 4.5
Aqueous Solubility (µM) ~15 (moderate) <5 (low) ~10
Metabolic Stability High (resistant to CYP450) Moderate Low (CYP3A4 substrate)

Notes:

  • Low solubility in nitro-substituted analogs limits their in vivo efficacy despite strong kinase inhibition .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl precursors under reflux conditions .
  • Step 2 : Introduction of the thioacetamide linker through nucleophilic substitution, where a thiol group reacts with chloroacetamide intermediates in solvents like ethanol or dichloromethane .
  • Step 3 : Coupling with the 6-phenylpyrimidin-4-yl moiety via a thioether bond, often using triethylamine as a base to facilitate the reaction .
  • Purification : Recrystallization from ethanol or acetone is critical to achieve >95% purity .
    Key Considerations : Reaction time, solvent polarity, and temperature (typically 60–80°C) significantly impact yield. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate connectivity, with characteristic peaks for the benzo[d]thiazole (δ 7.2–8.1 ppm) and pyrimidine (δ 8.3–8.7 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.12) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for polymorph identification .

Basic: What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • In vitro kinase inhibition assays : Testing against kinases (e.g., CK1, Src) using fluorescence-based or radiometric methods .
  • Antimicrobial susceptibility testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound stability. Validate using standardized protocols .
  • Structural analogs : Compare activity of derivatives to identify substituents critical for efficacy (e.g., electron-withdrawing groups on the pyrimidine ring enhance kinase inhibition) .
  • Off-target effects : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Advanced: What strategies optimize its solubility and bioavailability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., ethoxy or morpholino) on the benzo[d]thiazole or pyrimidine rings .
  • Prodrug design : Mask the thioacetamide group with enzymatically cleavable protectors (e.g., acetyl or PEGylated derivatives) .
  • Formulation : Use nanoemulsions or liposomal carriers to enhance aqueous dispersion .

Advanced: How is the mechanism of action elucidated for this compound?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins (e.g., kinases) .
  • Kinetic studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots .
  • Molecular docking : Simulate interactions with binding pockets (e.g., ATP-binding sites in kinases) using software like AutoDock Vina .

Advanced: What structural-activity relationship (SAR) insights guide derivative design?

  • Benzo[d]thiazole substitutions : Electron-donating groups (e.g., methoxy) at the 4-position enhance antimicrobial activity but reduce kinase affinity .
  • Pyrimidine modifications : Bulky aryl groups (e.g., 3,5-dimethoxyphenyl) improve selectivity for CK1δ over related isoforms .
  • Thioether linker : Replacing sulfur with oxygen diminishes bioactivity, highlighting the critical role of the thio group .

Advanced: How are analytical challenges addressed during purity assessment?

  • HPLC-MS : Detect trace impurities (e.g., unreacted precursors) using C18 columns and gradient elution .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation products, particularly at the thioacetamide bond .

Advanced: What in vivo toxicity models are appropriate for preclinical evaluation?

  • Acute toxicity : Rodent studies (OECD 423) to determine LD₅₀ and organ-specific effects .
  • Genotoxicity : Ames test or comet assay to assess DNA damage potential .
  • Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites, focusing on glutathione adducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

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